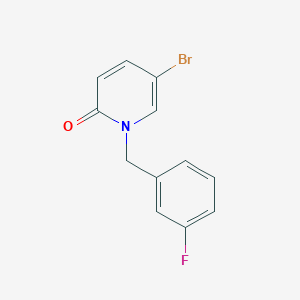

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one

Vue d'ensemble

Description

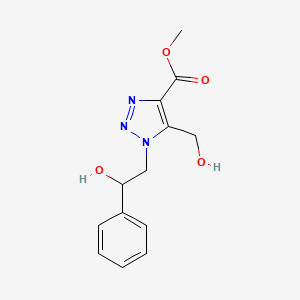

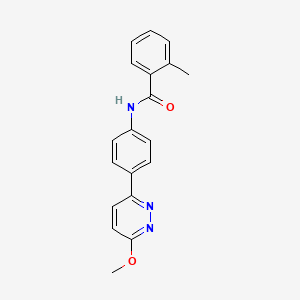

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a chemical compound with the formula C12H9BrFNO. It is used in various research and industrial applications .

Molecular Structure Analysis

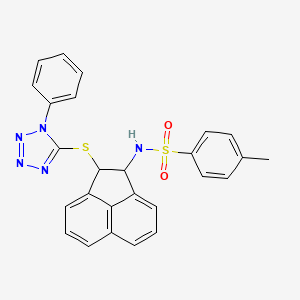

The molecular structure of 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one consists of a pyridin-2(1H)-one ring substituted with a bromo group at the 5th position and a 3-fluorobenzyl group at the 1st position .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

- HIV-1 Integrase Inhibitors : The synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, starting from related bromo- and fluorobenzyl pyridines, has been described as a key intermediate in the creation of HIV-1 integrase inhibitors. This showcases the role of such compounds in the development of antiviral medications (Boros et al., 2007).

Antimicrobial and Antifungal Agents

- Antimicrobial Activities : Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated antimicrobial activities, highlighting the potential use of bromo- and fluorobenzyl substituted compounds in creating agents to combat microbial infections (Bayrak et al., 2009).

- Antifungal Activity : Compounds synthesized from bromobenzyl intermediates, including pyridine derivates, showed moderate antifungal activity, suggesting their use in developing antifungal treatments (Mu et al., 2015).

Development of New Materials

- Ion-Pair Complexes : New ion-pair complexes involving fluorobenzyl pyridinium showed unique properties, such as ferromagnetic behavior and potential for electronic and magnetic applications, indicating the material science applications of these compounds (Xie et al., 2003).

Photodynamic Therapy

- Photosensitizers : Zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units, containing Schiff base, were synthesized, indicating the potential application of related compounds in photodynamic therapy for cancer treatment due to their favorable fluorescence and singlet oxygen production properties (Öncül et al., 2022).

Antioxidant and Enzyme Inhibition

- Antioxidant and Anticholinergic Activities : Bromophenol derivatives, including those synthesized from bromobenzyl intermediates, showed potent antioxidant and anticholinergic activities, which could be utilized in developing treatments for oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-4-5-12(16)15(8-10)7-9-2-1-3-11(14)6-9/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVADDCJNTUGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(3,4-Dichlorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2700865.png)

![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)

![6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)

![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)